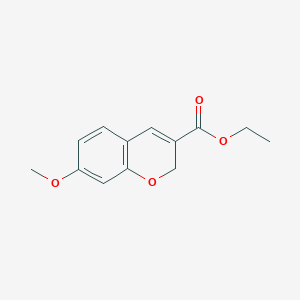

7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-methoxy-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-16-13(14)10-6-9-4-5-11(15-2)7-12(9)17-8-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPBVDYSFQIUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677646 | |

| Record name | Ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-34-1 | |

| Record name | Ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry. This document delves into the compound's physicochemical properties, outlines a detailed synthesis protocol based on established chemical principles, and provides a thorough characterization profile. Furthermore, it explores the known and potential biological activities of the broader 2H-chromene and related chromene scaffolds, offering insights for its application in drug discovery and development. This guide is intended to be a valuable resource for researchers and scientists working with chromene derivatives, providing both foundational knowledge and practical methodologies.

Introduction

Chromenes, bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyran ring, represent a privileged scaffold in medicinal chemistry. The structural diversity within the chromene family, including the 2H- and 4H-isomers and their oxidized coumarin counterparts, has led to a wide array of biological activities. This compound (Figure 1) is a specific derivative that holds potential as a building block for the synthesis of more complex molecules with therapeutic applications. The presence of the methoxy group at the 7-position and the ethyl ester at the 3-position offers sites for further chemical modification, allowing for the exploration of structure-activity relationships. This guide will focus on the synthesis, characterization, and potential applications of this specific chromene derivative, drawing comparisons to its more widely studied analogues where necessary.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimentally determined data in the literature.

| Property | Value | Source |

| CAS Number | 885271-34-1 | [1] |

| Molecular Formula | C₁₃H₁₄O₄ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Boiling Point (Predicted) | 353.5 ± 42.0 °C | [1] |

| Density (Predicted) | 1.190 ± 0.06 g/cm³ | [1] |

| Flash Point (Predicted) | 156.3 ± 27.9 °C | [1] |

| LogP (Predicted) | 2.034 | [1] |

| PSA | 44.76 Ų | [1] |

Synthesis

The synthesis of this compound is most effectively achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of a substituted salicylaldehyde with an active methylene compound, in this case, diethyl malonate, typically in the presence of a basic catalyst.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Knoevenagel condensation for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of similar chromene derivatives.[2]

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde

-

Diethyl malonate

-

Piperidine

-

Absolute Ethanol

-

Hydrochloric acid (dilute)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in absolute ethanol.

-

To this solution, add diethyl malonate (1.1 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid to neutralize the piperidine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Causality behind Experimental Choices:

-

Piperidine: A mild base is used as a catalyst to deprotonate the active methylene group of diethyl malonate, initiating the condensation, without promoting self-condensation of the aldehyde.

-

Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization to form the chromene ring.

-

Acid Wash: The dilute acid wash is crucial for removing the basic catalyst, piperidine, from the reaction mixture to prevent it from interfering with the purification process.

-

Column Chromatography: This purification technique is essential for separating the desired product from any unreacted starting materials and byproducts.

Characterization

Due to the limited availability of specific spectroscopic data for this compound, this section provides expected and comparative data based on closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts, with comparative data from a similar chromone structure, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.[3]

| Assignment | Expected ¹H NMR (δ, ppm) | Comparative ¹³C NMR (δ, ppm) for a similar chromone[3] |

| -OCH₂CH₃ | ~1.3 (t, 3H) | ~14.5 |

| -OCH₂CH₃ | ~4.3 (q, 2H) | ~61.0 |

| -OCH₃ | ~3.8 (s, 3H) | ~56.0 |

| H-2 | ~4.8 (s, 2H) | - |

| H-4 | ~7.5 (s, 1H) | - |

| Aromatic H | 6.5-7.8 (m, 3H) | 100-160 |

| C=O | - | ~165.0 |

| C-O (ether) | - | ~160.0 |

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands are listed in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720 |

| C=C (Alkene) | ~1640 |

| C-O (Ether & Ester) | 1250-1000 |

| C-H (Aromatic) | ~3050 |

| C-H (Aliphatic) | 2980-2850 |

Mass Spectrometry (MS)

The expected molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound.

| Ion | Expected m/z |

| [M]⁺ | 234.08 |

| [M+H]⁺ | 235.09 |

| [M+Na]⁺ | 257.07 |

Biological Activities and Potential Applications

While specific biological studies on this compound are not extensively reported, the broader class of 2H-chromenes and their derivatives have shown a wide range of pharmacological activities.[4] These include potential applications as:

-

Anticancer Agents: Various chromene derivatives have demonstrated cytotoxic activity against several cancer cell lines.[4]

-

Antimicrobial Agents: The chromene scaffold is found in many natural and synthetic compounds with antibacterial and antifungal properties.

-

Antioxidant Agents: The phenolic nature of many chromene precursors suggests potential antioxidant activity.

-

Enzyme Inhibitors: Certain chromene derivatives have been shown to inhibit various enzymes, indicating their potential for treating a range of diseases.

It is important to note that the biological activity is highly dependent on the substitution pattern on the chromene ring. The 2-oxo derivatives of chromenes, known as coumarins, are particularly well-studied and exhibit a broad spectrum of biological effects, including anticoagulant, anti-inflammatory, and anticancer activities.[5] While structurally different, the proximity of the 2H-chromene scaffold to the coumarin core suggests that it is a promising area for further investigation in drug discovery.

Potential Signaling Pathway Interactions

Based on the activities of related compounds, this compound could potentially interact with various cellular signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

Sources

7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the chromene family, a class of heterocyclic compounds that are prevalent in nature and form the backbone of many biologically active molecules. The precise determination of their molecular structure is a critical first step in understanding their chemical reactivity, biological activity, and potential applications in drug discovery and materials science. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this specific chromene derivative, grounded in the principles of modern analytical chemistry. We will explore a logical workflow that leverages Mass Spectrometry, Infrared and UV-Vis Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments to unambiguously confirm the molecular structure.

Foundational Analysis: Mass Spectrometry and Molecular Formula Determination

The initial and most fundamental step in structure elucidation is the confirmation of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high mass accuracy.

-

Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode, as the ester and ether functionalities can be readily protonated to form [M+H]⁺ or can form adducts with sodium, [M+Na]⁺.

-

Data Interpretation: The molecular formula of this compound is C₁₃H₁₄O₄.[1] The expected monoisotopic mass can be calculated with high precision. The HRMS experiment should yield an m/z value that corresponds to this calculated mass within a few parts per million (ppm), thus confirming the elemental composition.

Fragmentation Analysis: Electron Ionization (EI) Mass Spectrometry

While HRMS provides the molecular formula, EI-MS offers insights into the structural fragments of the molecule. Understanding these fragmentation patterns provides corroborating evidence for the proposed structure.

-

Expected Fragmentation: In EI-MS, the molecular ion (M⁺˙) will be observed. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and α-cleavage.[2] Aromatic ethers can undergo cleavage of the alkyl group from the oxygen. The chromene ring system is relatively stable and may remain intact as a major fragment.[2]

| Fragment Ion | Proposed Structure | Significance |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester | Confirms the presence of an ethyl ester |

| [M - CH₂CH₃]⁺ | Loss of the ethyl group | Alternative fragmentation of the ester |

| [M - COOCH₂CH₃]⁺ | Loss of the entire ester group | Indicates the ester substituent |

| [M - CH₃]⁺ | Loss of the methyl group from the methoxy ether | Confirms the methoxy group |

Functional Group Identification: Vibrational and Electronic Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present and the extent of conjugation within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying characteristic vibrational modes of functional groups.

-

Expected Absorptions: The IR spectrum of this compound is expected to show characteristic peaks for the C=O of the conjugated ester, the C=C of the aromatic ring and the double bond in the pyran ring, and the C-O bonds of the ether and ester.[3]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Conjugated Ester C=O | 1710 - 1730 | Stretch |

| C=C (aromatic and pyran) | 1600 - 1650 | Stretch |

| C-O (ester and ether) | 1000 - 1300 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is directly related to the extent of the conjugated system.

-

Expected Absorptions: The chromene ring system, in conjugation with the carboxylic acid ethyl ester, is expected to exhibit strong absorbance in the UV region. The presence of the methoxy group, an auxochrome, on the aromatic ring will likely cause a bathochromic (red) shift in the absorption maxima.[3] The spectrum is anticipated to show multiple absorption bands corresponding to π → π* transitions.

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4]

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~7.5 - 7.8 | Singlet | 1H | Vinylic proton on the pyran ring |

| H-5 | ~7.2 - 7.4 | Doublet | 1H | Aromatic proton |

| H-6 | ~6.7 - 6.9 | Doublet of doublets | 1H | Aromatic proton |

| H-8 | ~6.6 - 6.8 | Doublet | 1H | Aromatic proton |

| OCH₂ (ester) | ~4.2 - 4.4 | Quartet | 2H | Methylene protons of the ethyl ester |

| OCH₃ (ether) | ~3.8 - 4.0 | Singlet | 3H | Methyl protons of the methoxy group |

| CH₃ (ester) | ~1.2 - 1.4 | Triplet | 3H | Methyl protons of the ethyl ester |

| CH₂ (pyran) | ~4.8 - 5.0 | Singlet | 2H | Methylene protons at position 2 |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of unique carbon atoms and information about their chemical environment.

-

Predicted ¹³C NMR Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment |

| C=O (ester) | ~165 - 170 | Ester carbonyl carbon |

| C-7 | ~160 - 165 | Aromatic carbon attached to methoxy group |

| C-8a | ~150 - 155 | Aromatic quaternary carbon |

| C-4 | ~135 - 140 | Vinylic carbon |

| C-5 | ~125 - 130 | Aromatic methine carbon |

| C-4a | ~120 - 125 | Aromatic quaternary carbon |

| C-3 | ~115 - 120 | Vinylic carbon attached to the ester |

| C-6 | ~110 - 115 | Aromatic methine carbon |

| C-8 | ~100 - 105 | Aromatic methine carbon |

| C-2 | ~65 - 70 | Methylene carbon in the pyran ring |

| OCH₂ (ester) | ~60 - 65 | Methylene carbon of the ethyl ester |

| OCH₃ (ether) | ~55 - 60 | Methyl carbon of the methoxy group |

| CH₃ (ester) | ~14 - 16 | Methyl carbon of the ethyl ester |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see correlations between the aromatic protons (H-5, H-6, and H-8) and between the methylene and methyl protons of the ethyl ester.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is invaluable for assigning the chemical shifts of the carbon atoms that have attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is key to identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For example, we would expect to see correlations from the H-4 proton to the C-2, C-3, C-4a, and C-5 carbons, and from the methoxy protons to the C-7 carbon.

Integrated Structure Elucidation Workflow

The following diagram illustrates a logical workflow for the structure elucidation of this compound, integrating the data from all the aforementioned techniques.

Caption: A logical workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By following the workflow outlined in this guide—from establishing the molecular formula with mass spectrometry, identifying functional groups with IR and UV-Vis spectroscopy, to mapping the intricate carbon-hydrogen framework with a suite of 1D and 2D NMR experiments—researchers can achieve an unambiguous and confident structural assignment. This foundational knowledge is paramount for the further exploration of this molecule's chemical and biological properties.

References

-

Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Publishing. Available at: [Link]

-

Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Publishing. Available at: [Link]

-

Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Publishing. Available at: [Link]

-

7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester - SpectraBase. Available at: [Link]

-

Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Available at: [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available at: [Link]

- 2-Aryl Chromene Derivatives - Google Books.

-

Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester | Request PDF - ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

2H-Chromene-3-carboxylic acid, 8-methoxy-2-oxo-, [2-(adamantan-1-yloxy)ethyl]amide. Available at: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

7-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID - Matrix Fine Chemicals. Available at: [Link]

-

Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Available at: [Link]

-

Interpretation of the following mass spectrum - Chemistry Stack Exchange. Available at: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids - Moodle. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 7-methoxy-2H-chromene-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of ethyl 7-methoxy-2H-chromene-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its physicochemical properties, spectroscopic profile, synthesis, reactivity, and its promising applications rooted in the well-established pharmacological activities of the chromene scaffold.

Introduction: The Significance of the Chromene Scaffold

The chromene (or benzopyran) ring system is a privileged scaffold in medicinal chemistry, appearing as a core structural component in a vast array of natural products and synthetic molecules with diverse and potent biological activities.[1] Derivatives of chromene have demonstrated a wide pharmacological spectrum, including antitumor, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[2][3] The versatility of the chromene nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological effects and making it a fertile ground for the discovery of novel therapeutic agents.[2] Ethyl 7-methoxy-2H-chromene-3-carboxylate, with its specific substitution pattern, represents a valuable building block and a potential pharmacophore for the development of new drugs.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are fundamental to its behavior in biological systems. Herein, we detail the key properties of ethyl 7-methoxy-2H-chromene-3-carboxylate.

Molecular Structure:

Caption: Molecular structure of ethyl 7-methoxy-2H-chromene-3-carboxylate.

Physicochemical Data:

While experimental data for ethyl 7-methoxy-2H-chromene-3-carboxylate is not extensively published, the following table summarizes its key identifiers and predicted properties, supplemented with experimental data from closely related analogs to provide a reliable profile.

| Property | Value | Source/Comment |

| IUPAC Name | ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate | --- |

| CAS Number | 885271-34-1 | [4] |

| Molecular Formula | C₁₃H₁₄O₄ | [4] |

| Molecular Weight | 234.25 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature. | Based on analogs. |

| Melting Point | Not reported. (Analog: Ethyl 2-oxo-2H-chromene-3-carboxylate: 92-93 °C) | [3] |

| Boiling Point | 353.5 ± 42.0 °C (Predicted) | [4] |

| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in common organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous solutions. | [5][6] |

| LogP | 2.034 (Predicted) | [4] |

Spectroscopic Profile

The structural elucidation of organic molecules relies heavily on spectroscopic techniques. Based on the analysis of related chromene and coumarin structures, the following spectral characteristics are expected for ethyl 7-methoxy-2H-chromene-3-carboxylate.[7][8]

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns for the substituted benzene ring.

-

Vinyl Proton (H4): A singlet around δ 7.5-8.0 ppm.

-

Methylene Protons (H2): A singlet around δ 4.5-5.0 ppm.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm.

-

Ethyl Ester Protons: A quartet around δ 4.2-4.4 ppm (OCH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (Ester): A signal in the region of δ 160-165 ppm.

-

Aromatic and Vinylic Carbons: Multiple signals between δ 100-160 ppm.

-

Methoxy Carbon: A signal around δ 55-56 ppm.

-

Ethyl Ester Carbons: Signals around δ 60-62 ppm (OCH₂) and δ 14-15 ppm (CH₃).

-

Methylene Carbon (C2): A signal in the range of δ 65-70 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretching (Ester): A strong absorption band around 1700-1730 cm⁻¹.

-

C=C Stretching (Aromatic and Vinylic): Multiple bands in the region of 1500-1650 cm⁻¹.

-

C-O Stretching (Ether and Ester): Strong absorptions in the 1000-1300 cm⁻¹ range.

-

C-H Stretching (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS):

The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 234 or 235, respectively, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Synthesis: The Knoevenagel Condensation

The synthesis of ethyl 7-methoxy-2H-chromene-3-carboxylate and its analogs is commonly achieved through the Knoevenagel condensation.[1][9] This reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound, in this case, diethyl malonate, in the presence of a basic catalyst such as piperidine.

Caption: Synthetic workflow for ethyl 7-methoxy-2H-chromene-3-carboxylate.

Experimental Protocol:

-

To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene, add diethyl malonate (1.1 equivalents).

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Choices:

-

Catalyst: Piperidine, a secondary amine, is a classic and effective catalyst for the Knoevenagel condensation. It facilitates the deprotonation of the active methylene compound, initiating the condensation.

-

Solvent: Ethanol or toluene are commonly used solvents. The choice can influence reaction times and yields. Toluene, in conjunction with a Dean-Stark apparatus, can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Purification: Recrystallization is a cost-effective method for purification if the product is a solid with suitable solubility properties. Column chromatography offers a more rigorous purification for removing closely related impurities.

Reactivity:

The chemical reactivity of ethyl 7-methoxy-2H-chromene-3-carboxylate is dictated by the interplay of its functional groups: the electron-rich aromatic ring, the reactive 2H-pyran ring, and the ester moiety.

-

Electrophilic Aromatic Substitution: The methoxy group at the 7-position is an activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.[10]

-

Ring-Opening Reactions: The 2H-pyran ring, particularly in the related 2-oxo-2H-chromene (coumarin) systems, is known to undergo nucleophilic attack, leading to ring-opening.[10] For instance, reaction with strong nucleophiles like hydrazine can lead to cleavage of the heterocyclic ring.

-

Modification of the Ester Group: The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives, providing a handle for further structural modifications.[2]

Applications in Drug Discovery

The chromene scaffold is a cornerstone in the development of new therapeutic agents. The 7-methoxy substitution and the 3-carboxylate ester functionality in the target molecule offer avenues for creating derivatives with enhanced pharmacological profiles.

Anticancer Activity: Numerous chromene derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of key enzymes like carbonic anhydrase, induction of apoptosis, and cell cycle arrest. The structural features of ethyl 7-methoxy-2H-chromene-3-carboxylate make it an attractive starting point for the design of novel anticancer agents.

Antimicrobial and Anti-inflammatory Potential: The chromene nucleus is also associated with significant antimicrobial and anti-inflammatory properties.[3] By modifying the core structure of ethyl 7-methoxy-2H-chromene-3-carboxylate, it is plausible to develop new compounds to combat drug-resistant pathogens or to treat inflammatory conditions.

Safety and Handling

A Safety Data Sheet (SDS) for ethyl 7-methoxy-2H-chromene-3-carboxylate indicates that standard laboratory safety precautions should be observed.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

It is imperative to consult the full Safety Data Sheet before handling this compound.

Conclusion

Ethyl 7-methoxy-2H-chromene-3-carboxylate is a heterocyclic compound with a rich chemical landscape and significant potential in the realm of drug discovery. Its synthesis is accessible through established synthetic methodologies, and its reactivity allows for a wide range of structural modifications. The proven pharmacological relevance of the chromene scaffold provides a strong rationale for the exploration of this molecule and its derivatives as leads for the development of novel therapeutics. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

-

Chemsrc. (2025). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. [Link]

-

Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. [Link]

-

ResearchGate. (2025). Reactions of 7‐(Methoxyimino)‐4‐methyl‐2H‐chromene‐2,8(7H)‐dione with Phosphorus Ylides. Synthesis of 2‐Substituted 6‐Methyl‐8H‐benzopyrano[7,8‐d]oxazol‐8‐ones. [Link]

-

The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

-

ACS Publications. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]

-

ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. [Link]

-

National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

-

MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. [Link]

-

ResearchGate. (2025). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. [Link]

-

ResearchGate. (2020). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?. [Link]

-

ResearchGate. (n.d.). Syntheses of three 8-methoxyisoflavans from newly developed 7-benzyloxy-3-chloro-8-methoxy-2H-chromene as the precursor. [Link]

-

Royal Society of Chemistry. (n.d.). ChemComm. [Link]

-

IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. [Link]

-

ResearchGate. (n.d.). presents several papers describing the Knoevenagel condensation method in the synthesis of coumarin derivatives in. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. [Link]

-

UniCA IRIS. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. [Link]

-

BIOFOUNT. (n.d.). Ethyl 7-Methoxy-2H-chromene-3-carboxylate. [Link]

-

ResearchGate. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. [Link]

-

SpectraBase. (n.d.). 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to CAS 885271-34-1: Ethyl 7-Methoxy-2H-chromene-3-carboxylate

This technical guide provides a comprehensive overview of the chemical and physical properties, potential applications, and key suppliers of CAS number 885271-34-1, scientifically known as Ethyl 7-methoxy-2H-chromene-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Identification and Chemical Properties

Ethyl 7-methoxy-2H-chromene-3-carboxylate is a member of the chromene family, a class of compounds that are precursors to many natural products, including coumarins. Its core structure features a benzopyran ring with a methoxy group at the 7-position and an ethyl carboxylate group at the 3-position.

| Property | Value | Source |

| CAS Number | 885271-34-1 | [1] |

| Chemical Name | 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester | [1] |

| Molecular Formula | C13H14O4 | [2] |

| Molecular Weight | 234.25 g/mol | [1][2] |

| Synonyms | Ethyl 7-methoxy-2H-chromene-3-carboxylate, this compound | [3] |

| Predicted Density | 1.190±0.06 g/cm3 | |

| Predicted Boiling Point | 353.5±42.0 °C | |

| Predicted Flash Point | 156.3±27.9 °C | |

| Predicted Refractive Index | 1.542 |

Postulated Synthesis Workflow

A proposed workflow for the synthesis of Ethyl 7-methoxy-2H-chromene-3-carboxylate is outlined below:

Caption: Proposed synthesis of Ethyl 7-methoxy-2H-chromene-3-carboxylate.

Potential Research Applications and Biological Activity

The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific biological profile of Ethyl 7-methoxy-2H-chromene-3-carboxylate has not been extensively characterized, its structural similarity to other well-studied coumarin and chromene derivatives suggests several potential areas of investigation for researchers.

-

Antimicrobial Properties: Many coumarin derivatives have demonstrated potent antibacterial and antifungal activities. Further investigation into the antimicrobial spectrum of this compound is warranted.

-

Anticancer Potential: Structurally related compounds have been shown to inhibit the proliferation of various cancer cell lines. This suggests that Ethyl 7-methoxy-2H-chromene-3-carboxylate could serve as a valuable scaffold for the development of novel anticancer agents.

-

Fluorescent Labeling: The coumarin core is known for its fluorescent properties. The related 7-methoxycoumarin-3-carboxylic acid is utilized as a fluorescent dye for labeling peptides. It is plausible that Ethyl 7-methoxy-2H-chromene-3-carboxylate could be functionalized for similar applications in bio-imaging and as a molecular probe.

Safety, Handling, and Storage

A comprehensive Material Safety Data Sheet (MSDS) for Ethyl 7-methoxy-2H-chromene-3-carboxylate is not publicly available. However, based on the hazard information for the closely related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, the following precautions are advised:

-

Hazard Statements: May cause skin and serious eye irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin or eye irritation persists, seek medical advice/attention.

-

It is recommended to handle this compound in a well-ventilated area, and to store it in a tightly sealed container in a cool, dry place.

Reputable Suppliers

For researchers and drug development professionals seeking to procure Ethyl 7-methoxy-2H-chromene-3-carboxylate, the following suppliers have been identified as potential sources:

It is advisable to contact these suppliers directly to inquire about availability, purity, and pricing.

Conclusion

Ethyl 7-methoxy-2H-chromene-3-carboxylate (CAS 885271-34-1) is a chemical compound with significant potential for further research and development, particularly in the fields of medicinal chemistry and materials science. While comprehensive experimental data for this specific molecule is limited, its structural relationship to a well-established class of biologically active and functionally versatile compounds makes it a compelling target for investigation. This guide serves as a foundational resource for scientists and researchers interested in exploring the properties and applications of this promising chromene derivative.

References

- Vertex AI Search. (n.d.). CAS 885271-34-1 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ...

- Guidechem. (n.d.). This compound 885271-34-1.

- Unknown Source. (n.d.). This compound [885271-34-1].

- Unknown Source. (n.d.). Cas no 885271-34-1 (Ethyl 7-Methoxy-2H-chromene-3-carboxylate).

- Guidechem. (n.d.). ethyl 7-methoxy-4-oxo-chromene-2-carboxylate 38322-74-6 wiki.

- ChemicalBook. (n.d.). 7-METHOXY-2H-CHROMENE-3-CARBOXYLIC ....

- ChemBuyersGuide.com, Inc. (n.d.). Atomax Chemicals Co., Ltd. (Page 447).

- Unknown Source. (n.d.). MSDS of this compound.

- BuyersGuideChem. (n.d.). Product Search.

- ChemBuyersGuide.com, Inc. (n.d.). JH CHEM (Page 725).

- Unknown Source. (n.d.). Specifications of this compound.

- BLDpharm. (n.d.). 1807885-23-9|Ethyl 3-[2-(difluoromethoxy)phenyl]-2 ....

- Guidechem. (n.d.). 3-bromomethyl-2H-chromene-2-carboxylic acid ethyl ester 1352639-82-7 wiki.

- Capot Chemical. (n.d.). MSDS of 7-Methoxy-2H-chromene-3-carboxylic ....

Sources

An In-Depth Technical Guide to 2H-1-Benzopyran-3-carboxylic acid, 7-methoxy-, ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2H-1-Benzopyran-3-carboxylic acid, 7-methoxy-, ethyl ester (also known as ethyl 7-methoxy-2H-chromene-3-carboxylate), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into the compound's physicochemical properties, outlines a detailed synthetic methodology, explores its potential biological activities and applications based on the broader class of chromene derivatives, and presents its characteristic spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction and Chemical Identity

2H-1-Benzopyran-3-carboxylic acid, 7-methoxy-, ethyl ester, with the CAS number 885271-34-1, belongs to the 2H-chromene class of bicyclic heterocyclic compounds.[1] The core structure consists of a benzene ring fused to a pyran ring, with the "2H" designation indicating a non-aromatic pyran ring with a methylene group at the C2 position. The molecule is further functionalized with a methoxy group at the C7 position and an ethyl carboxylate group at the C3 position.

The chromene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse and potent biological activities.[2] While much of the existing research has focused on the related coumarin (2-oxo-2H-1-benzopyran) and chromone (4-oxo-4H-1-benzopyran) derivatives, the non-oxo 2H-chromene backbone represents a promising, yet less explored, area for the development of novel therapeutic agents. This guide aims to consolidate the available information on this specific ester and provide a forward-looking perspective on its potential.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for drug development. The following table summarizes the key predicted and known properties of ethyl 7-methoxy-2H-chromene-3-carboxylate.

| Property | Value | Source |

| Chemical Name | ethyl 7-methoxy-2H-chromene-3-carboxylate | [1] |

| CAS Number | 885271-34-1 | [1] |

| Molecular Formula | C₁₃H₁₄O₄ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Predicted Density | 1.190 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 353.5 ± 42.0 °C at 760 mmHg | [1] |

| Predicted Flash Point | 156.3 ± 27.9 °C | [1] |

| Predicted LogP | 2.034 | [1] |

| Predicted Refractive Index | 1.542 | [1] |

Synthesis and Mechanistic Insights

Alternatively, a more direct approach would be a one-pot synthesis involving the reaction of 2-hydroxy-4-methoxybenzaldehyde with an appropriate three-carbon synthon. A proposed synthetic workflow is detailed below.

Proposed Synthetic Protocol: Baylis-Hillman Reaction and Intramolecular Cyclization

A reliable method for the synthesis of 2H-chromenes is the reaction of salicylaldehydes with activated alkenes, followed by an intramolecular cyclization.

Step 1: Baylis-Hillman Reaction

The initial step involves a Baylis-Hillman reaction between 2-hydroxy-4-methoxybenzaldehyde and ethyl acrylate. This reaction is typically catalyzed by a tertiary amine, such as DABCO (1,4-diazabicyclo[2.2.2]octane).

-

Reactants: 2-hydroxy-4-methoxybenzaldehyde, ethyl acrylate, DABCO (catalyst).

-

Solvent: A polar aprotic solvent such as DMF or THF.

-

Procedure: 2-hydroxy-4-methoxybenzaldehyde and ethyl acrylate are dissolved in the chosen solvent. A catalytic amount of DABCO is added, and the mixture is stirred at room temperature for an extended period (24-72 hours) until TLC analysis indicates the consumption of the starting aldehyde.

-

Mechanism: The tertiary amine catalyst adds to the ethyl acrylate to form a zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent proton transfer and elimination of the catalyst yield the allylic alcohol product.

Step 2: Intramolecular O-alkylation (Cyclization)

The allylic alcohol intermediate from the Baylis-Hillman reaction undergoes an intramolecular cyclization to form the 2H-chromene ring. This step can often be facilitated by a mild acid or base catalyst, or in some cases, proceeds spontaneously upon workup.

-

Procedure: Following the completion of the Baylis-Hillman reaction, the reaction mixture is worked up by adding a dilute acid (e.g., 1M HCl) and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

-

Causality: The acidic workup protonates the hydroxyl group, making it a good leaving group. The phenolic hydroxyl group then acts as a nucleophile, attacking the allylic carbon and displacing the protonated hydroxyl group to form the pyran ring.

Caption: Proposed synthesis of ethyl 7-methoxy-2H-chromene-3-carboxylate.

Potential Biological Activities and Applications in Drug Development

While direct biological studies on ethyl 7-methoxy-2H-chromene-3-carboxylate are limited in the public domain, the broader class of chromene derivatives has demonstrated a wide array of pharmacological activities.[4] This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Potential Therapeutic Areas:

-

Anticancer Activity: Many chromene derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of enzymes crucial for tumor progression. The structural features of ethyl 7-methoxy-2H-chromene-3-carboxylate make it a candidate for investigation as a potential anticancer agent.

-

Antimicrobial Properties: The chromene nucleus is a common feature in compounds with antibacterial and antifungal properties.[2] Modifications to the chromene ring system can lead to the development of new antimicrobial agents to combat drug-resistant pathogens.

-

Anti-inflammatory Effects: Some chromene derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of enzymes involved in the inflammatory cascade.[2]

-

Neuroprotective Potential: Recent studies have explored imino-2H-chromene derivatives as potential agents for the treatment of Alzheimer's disease, showing inhibitory activity against key enzymes such as BACE1 and cholinesterases.[5] This highlights the potential of the 2H-chromene scaffold in the development of neuroprotective drugs.

-

α-Glucosidase Inhibition: Aryl-substituted 4H-chromene derivatives have been identified as potent α-glucosidase inhibitors, suggesting a potential application in the management of diabetes mellitus.[6]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | 6093-72-7 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS#:20300-59-8 | 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Chemsrc [chemsrc.com]

- 5. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro and in vivo evaluation of 2-aryl-4H-chromene and 3-aryl-1H-benzo[f]chromene derivatives as novel α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coumarin Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry

Introduction: The Enduring Appeal of a Privileged Scaffold

Coumarin (2H-1-benzopyran-2-one), a deceptively simple heterocyclic compound first isolated from the Tonka bean, represents a quintessential "privileged scaffold" in the realm of medicinal chemistry. Its rigid, planar benzopyrone core structure provides an ideal foundation for the strategic placement of functional groups, enabling a nuanced modulation of its physicochemical and biological properties.[1][2] This inherent versatility has allowed the coumarin nucleus to be decorated in countless ways, leading to a vast and ever-expanding library of natural and synthetic derivatives with a remarkable breadth of pharmacological activities.[3][4]

From the landmark discovery of the anticoagulant properties of dicoumarol to the development of modern anticancer and neuroprotective agents, the coumarin scaffold has consistently proven to be a fruitful starting point for drug discovery campaigns.[5][6] Its ability to interact with a wide array of enzymes and receptors through various non-covalent interactions underpins this therapeutic promiscuity.[7][8] This guide provides an in-depth exploration of the coumarin scaffold, from its fundamental physicochemical properties and synthesis to its diverse applications in medicinal chemistry, with a focus on the underlying principles that govern its biological activity.

I. Physicochemical Properties and Biosynthesis: The Foundation of Activity

The coumarin nucleus is a bicyclic system comprising a benzene ring fused to an α-pyrone ring.[9] This core structure imparts a unique set of physicochemical properties that are critical to its biological function. Coumarins are generally characterized by low molecular weight, high solubility in many organic solvents, and good bioavailability.[10] The lactone ring of the coumarin scaffold is susceptible to hydrolysis under basic conditions, a property that can be exploited in the design of prodrugs.

Variations in substituents on the coumarin ring, such as hydroxyl, methoxy, and prenyl groups, significantly influence key physicochemical parameters like lipophilicity, membrane permeability, and photoreactivity.[11] These modifications, in turn, have a profound impact on the pharmacokinetic and pharmacodynamic profiles of coumarin derivatives.[11]

In nature, coumarins are synthesized via the phenylpropanoid pathway.[1] The journey begins with the amino acid phenylalanine, which is converted to cinnamic acid. Subsequent ortho-hydroxylation, side-chain isomerization, and finally, cyclization lead to the formation of the core coumarin structure.[12]

II. Synthetic Strategies: Building the Coumarin Core

A significant advantage of the coumarin scaffold is its accessibility through a variety of well-established synthetic routes. The choice of synthetic strategy is often dictated by the desired substitution pattern on the benzopyrone ring.

A. Classical Condensation Reactions

Several named reactions form the bedrock of coumarin synthesis, each offering a distinct approach to constructing the heterocyclic core.

-

Pechmann Condensation: This widely used method involves the acid-catalyzed reaction of a phenol with a β-ketoester. It is a versatile and straightforward approach for preparing 4-substituted coumarins.

-

Perkin Reaction: The Perkin reaction utilizes the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base to yield a coumarin.[12]

-

Knoevenagel Condensation: This reaction involves the condensation of a salicylaldehyde with a compound containing an active methylene group, such as diethyl malonate, typically catalyzed by a weak base like piperidine.[13]

-

Wittig Reaction: The Wittig reaction provides another route to coumarins, often involving the reaction of a salicylaldehyde with a phosphonium ylide.[14]

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-Methylcoumarin[1]

This protocol details a classic Pechmann condensation to synthesize a common coumarin derivative.

Reagents:

-

Resorcinol (1.0 equivalent)

-

Ethyl acetoacetate (1.1 equivalents)

-

Concentrated Sulfuric Acid (catalyst and solvent)

Procedure:

-

Combine resorcinol and ethyl acetoacetate in a suitable flask.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add concentrated sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 7-hydroxy-4-methylcoumarin.

Table 1: Overview of Classical Coumarin Synthesis Methods

| Reaction Name | Starting Materials | Catalyst | Key Features |

| Pechmann Condensation | Phenol, β-ketoester | Acid (e.g., H₂SO₄) | Versatile for 4-substituted coumarins. |

| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Weak Base (e.g., Sodium Acetate) | A traditional method for coumarin synthesis.[12] |

| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Weak Base (e.g., Piperidine) | Efficient for a variety of substitutions.[13] |

| Wittig Reaction | Salicylaldehyde, Phosphonium Ylide | - | Offers alternative bond formation strategy.[14] |

III. The Pharmacological Spectrum of Coumarin Derivatives

The coumarin scaffold has given rise to compounds with an exceptionally broad range of biological activities. This versatility stems from the ability of the benzopyrone core to be functionalized in ways that allow for specific interactions with a multitude of biological targets.

A. Anticoagulant Activity: A Historical Triumph

The discovery of dicoumarol as the causative agent of "sweet clover disease" in cattle marked the beginning of the therapeutic era for coumarins. This led to the development of warfarin, a synthetic coumarin derivative that remains a widely used oral anticoagulant.[15][16]

Mechanism of Action: Coumarin-based anticoagulants, such as warfarin, function as vitamin K antagonists.[17] They competitively inhibit the enzyme vitamin K epoxide reductase (VKOR), which is essential for the recycling of vitamin K.[18][19] This inhibition disrupts the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S, thereby impairing the coagulation cascade.[20][21]

Caption: Mechanism of action of warfarin as a vitamin K antagonist.

B. Anticancer Activity: A Multifaceted Approach

Numerous coumarin derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms.[6][22]

-

Inhibition of Cell Proliferation: Coumarins can interfere with the mitotic spindle, leading to cell cycle arrest.[6]

-

Induction of Apoptosis: Certain coumarin analogs can trigger programmed cell death in cancer cells by activating caspases.[22]

-

Enzyme Inhibition: Coumarins have been shown to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases, kinases, and aromatase.[23][24]

-

Modulation of Signaling Pathways: Some derivatives can interfere with critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[25]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

The presence of a catechol group (6,7-dihydroxy) on the coumarin ring is often beneficial for Mcl-1 inhibitory activity.[26]

-

The introduction of a hydrophobic, electron-withdrawing group at the C-4 position can enhance anticancer potency.[26]

-

Hybrid molecules combining the coumarin scaffold with other pharmacophores, such as artemisinin, have shown enhanced cytotoxicity against various cancer cell lines.[22]

C. Neuroprotective Effects: Targeting Neurodegenerative Diseases

The coumarin scaffold is being actively explored for the development of agents to combat neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often attributed to their ability to act on multiple targets involved in the disease pathology.

-

Enzyme Inhibition: Coumarin derivatives have been designed as inhibitors of monoamine oxidase (MAO) and cholinesterases (ChE), enzymes that are key targets in the treatment of neurodegenerative disorders.[23]

-

Antioxidant Activity: Many coumarins possess potent antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and mitigate oxidative stress, a major contributor to neuronal damage.[27]

D. Antimicrobial and Anti-inflammatory Activities

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[3][28] Their anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.[27]

Table 2: Pharmacological Activities of Coumarin Derivatives

| Activity | Key Mechanisms of Action | Example(s) |

| Anticoagulant | Inhibition of Vitamin K Epoxide Reductase (VKOR).[18][19] | Warfarin, Dicoumarol[15] |

| Anticancer | Cell cycle arrest, apoptosis induction, enzyme inhibition (kinases, aromatase).[6][22][24] | Geiparvarin, Coumarin-artemisinin hybrids[12][22] |

| Neuroprotective | Inhibition of MAO and ChE, antioxidant activity.[23][27] | - |

| Anti-inflammatory | Inhibition of COX and LOX enzymes.[27] | Esculetin, Fraxetin[27] |

| Antimicrobial | Disruption of microbial cell processes.[3][28] | Coumarin-triazole hybrids[2] |

| Antiviral (including Anti-HIV) | Inhibition of various stages of viral replication.[3][29] | - |

| Antioxidant | Scavenging of reactive oxygen species (ROS).[12][27] | 7-hydroxycoumarin derivatives[27] |

IV. Structure-Activity Relationships (SAR) and Drug Design

The biological activity of coumarin derivatives is exquisitely sensitive to the nature and position of substituents on the benzopyrone core. Understanding these structure-activity relationships is paramount for the rational design of new and more potent therapeutic agents.

Caption: Key positions on the coumarin scaffold for substitution to modulate biological activity.

Key SAR Principles:

-

Position 4: Substitution at the C-4 position with bulky or hydrophobic groups often influences anticoagulant activity. For anticancer activity, electron-withdrawing groups at this position can be beneficial.[26]

-

Positions 6 and 7: Hydroxylation at the C-6 and C-7 positions is frequently associated with antioxidant and anticancer properties. The presence of a catechol moiety (dihydroxy substitution) is particularly noteworthy.[26]

-

Position 3: The C-3 position is a common site for introducing a wide variety of substituents to modulate activity and selectivity.[1]

-

Molecular Hybridization: A promising strategy in coumarin-based drug design is the creation of hybrid molecules that link the coumarin scaffold to another pharmacophore.[4] This approach can lead to compounds with dual or enhanced activity.

V. Future Perspectives and Conclusion

The coumarin scaffold continues to be a vibrant and highly productive platform for medicinal chemistry research. Its privileged structural features, combined with its synthetic tractability, ensure its enduring relevance in the quest for new therapeutic agents. Future research will likely focus on several key areas:

-

Multi-target Ligands: The development of coumarin derivatives that can simultaneously modulate multiple targets is a promising strategy for treating complex, multifactorial diseases like cancer and neurodegenerative disorders.[1]

-

Advanced Drug Delivery Systems: The incorporation of coumarins into novel drug delivery systems, such as nanoparticles, can improve their solubility, bioavailability, and targeted delivery.

-

Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for coumarin derivatives is an ongoing area of interest.[30]

References

- Some Important Coumarin Derivatives and Their Pharmacological Activities. (n.d.).

- Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.).

- Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - MDPI. (n.d.).

-

Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PubMed. (2018, January 27). Retrieved from [Link]

-

Coumarin: A Privileged Scaffold for the Design and Development of Antineurodegenerative Agents - PubMed. (n.d.). Retrieved from [Link]

- Pharmacological Potential of Coumarin-Based Derivatives: (A Comprehensive Brief Review). (n.d.).

-

The structure and pharmacological functions of coumarins and their derivatives - PubMed. (n.d.). Retrieved from [Link]

-

Recent Developments of Coumarin-based Hybrids in Drug Discovery. (2022, February 1). Retrieved from [Link]

-

Current developments of coumarin compounds in medicinal chemistry - PubMed. (n.d.). Retrieved from [Link]

-

An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - MDPI. (n.d.). Retrieved from [Link]

- Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities. (n.d.).

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Publishing. (2023, October 20). Retrieved from [Link]

-

Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies. (n.d.). Retrieved from [Link]

-

Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors - MDPI. (n.d.). Retrieved from [Link]

-

An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - ResearchGate. (2025, October 16). Retrieved from [Link]

- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.).

-

A Comprehensive Review On Pharmacological Properties Of Coumarins - STM Journals. (n.d.). Retrieved from [Link]

-

Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications - ResearchGate. (2025, August 27). Retrieved from [Link]

-

Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review - ResearchGate. (n.d.). Retrieved from [Link]

-

Pharmacological Potential of Coumarin-Based Derivatives: (A Comprehensive Brief Review). (2023, June 30). Retrieved from [Link]

-

dependence of anticoagulant effect on inhibition of vitamin K transport - PubMed. (n.d.). Retrieved from [Link]

-

mechanism of action of an oral anticoagulant eg. Warfarin 8.4.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PubMed Central. (n.d.). Retrieved from [Link]

-

Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PubMed Central. (n.d.). Retrieved from [Link]

-

Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. (2023, December 18). Retrieved from [Link]

-

11: The physicochemical properties of the isolated coumarins and semisynthetic derivative. - ResearchGate. (n.d.). Retrieved from [Link]

-

Video: Warfarin Mechanism of Action - Study.com. (n.d.). Retrieved from [Link]

-

List of Coumarins and indandiones - Drugs.com. (n.d.). Retrieved from [Link]

-

Coumarin: Chemical and Pharmacological Profile - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

-

Mechanism of coumarin‐based drugs for their anticoagulation effect.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity - International Scientific Organization. (n.d.). Retrieved from [Link]

-

Coumarin | C9H6O2 | CID 323 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

The coumarin synthesis: a combined experimental and theoretical study - ResearchGate. (n.d.). Retrieved from [Link]

-

Research Progress on the Insecticidal and Antibacterial Properties and Planting Applications of the Functional Plant Cnidium monnieri in China - MDPI. (n.d.). Retrieved from [Link]

-

Physicochemical properties of coumarins. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Structures of FDA‐approved drugs from coumarins. - ResearchGate. (n.d.). Retrieved from [Link]

-

COUMADIN® TABLETS (Warfarin Sodium Tablets, USP) Crystalline COUMADIN® FOR INJECTION (Warfarin - accessdata.fda.gov). (n.d.). Retrieved from [Link]

-

Coumarin‐based Food and Drug Administration‐approved anticoagulant... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Coumarin: A Privileged Scaffold for the Design and Development of Antineurodegenerative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structure and pharmacological functions of coumarins and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.stmjournals.com [journals.stmjournals.com]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 13. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemmethod.com [chemmethod.com]

- 15. drugs.com [drugs.com]

- 16. japsonline.com [japsonline.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Warfarin Mechanism of Action - Video | Study.com [study.com]

- 20. Vitamin K and coumarin anticoagulants: dependence of anticoagulant effect on inhibition of vitamin K transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 23. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 28. mdpi.com [mdpi.com]

- 29. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Action of Chromene-Based Compounds: A Technical Guide for Drug Discovery

Chromene, a privileged heterocyclic scaffold consisting of a fused benzene and pyran ring, represents a cornerstone in medicinal chemistry.[1][2] Its prevalence in natural products, such as flavonoids and coumarins, has inspired the synthesis of a vast library of derivatives.[2][3] These compounds exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates in the development of novel therapeutics for a wide array of human diseases.[1][4][5] This technical guide provides an in-depth exploration of the diverse mechanisms of action employed by chromene-based compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental choices, and provides actionable protocols for investigating these complex biological interactions.

Part 1: Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy

Chromene derivatives have emerged as potent anticancer agents, combatting tumor growth through a variety of intricate mechanisms that often lead to cell cycle arrest and programmed cell death.[6] Their ability to interact with multiple cellular targets makes them particularly promising for overcoming the challenge of drug resistance in cancer therapy.[4]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which chromene compounds exert their anticancer effects is through the induction of apoptosis, a highly regulated process of cell suicide.[7] This can be initiated through two main signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

-

Extrinsic Pathway: Certain chromene derivatives can trigger the extrinsic pathway by activating death receptors on the cell surface, such as Fas.[8] This leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8, an initiator caspase that directly cleaves and activates downstream executioner caspases like caspase-3.[6][8] Activated caspase-3 is responsible for the cleavage of key cellular proteins, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[6]

-

Intrinsic Pathway: The intrinsic pathway is often initiated by cellular stress and involves the mitochondria. Some chromene derivatives can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][8] By down-regulating Bcl-2 and up-regulating Bax, these compounds promote the release of cytochrome c from the mitochondria into the cytoplasm.[7] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, converging with the extrinsic pathway to execute apoptosis.[8]

Caption: Dual apoptotic pathways induced by chromene compounds.

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

The cellular cytoskeleton, particularly the microtubules, is a critical target for anticancer drugs due to its essential role in cell division, intracellular transport, and maintenance of cell shape.[9][10] Many chromene-based compounds have been identified as potent inhibitors of tubulin polymerization.[11][12]

These derivatives often bind to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[6][11][13] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.[6][9] Prolonged mitotic arrest can then trigger apoptosis.[9] Some 4H-chromene derivatives, such as Crolibulin, not only induce microtubule depolymerization but also disrupt tumor vasculature, further enhancing their anticancer efficacy.[6]

Enzyme Inhibition: A Targeted Approach

Chromene derivatives have been shown to inhibit a variety of enzymes that are crucial for cancer cell proliferation and survival.

| Enzyme Target | Role in Cancer | Chromene-Mediated Inhibition |

| Src Kinases | Overexpressed in several cancers, promoting cell proliferation and metastasis. | 4-Aryl-4H-chromene-3-carbonitrile derivatives effectively inhibit Src kinases.[6] |

| EGFR | A receptor tyrosine kinase often overexpressed in tumors, driving cell growth. | Certain spiro-benzo-chromene derivatives show strong binding affinity and inhibitory activity against EGFR.[4] |

| Topoisomerases I & II | Essential for DNA replication and repair; their inhibition leads to DNA damage. | Some 8/9-bromo substituted 1H-benzo[f]chromenes inhibit both topoisomerase I and II.[14] |

| Carbonic Anhydrases (CA IX & XII) | Tumor-associated enzymes involved in pH regulation and tumor progression. | Chromene-based sulfonamides have shown inhibitory activity against these isoforms.[15] |

Part 2: Antimicrobial Mechanisms of Action: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[3][16] Chromene derivatives have demonstrated significant activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi, through various mechanisms.[3][16]

Disruption of Bacterial Cell Integrity

-

Inhibition of Cell Wall Synthesis: The bacterial cell wall is a vital structure that provides shape and protection. Some chromenes interfere with the transpeptidation reaction, a critical step in peptidoglycan biosynthesis, thereby weakening the cell wall and leading to cell lysis.[16]

-

Membrane Disruption: Other chromene derivatives can directly interact with and disrupt the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[3]

Interference with Essential Cellular Processes

-

Inhibition of DNA Replication and Protein Synthesis: Chromenes can target essential enzymes involved in DNA replication, such as DNA gyrase and topoisomerases.[3][17] By inhibiting these enzymes, they prevent the unwinding and replication of bacterial DNA, ultimately halting cell division.[3] Additionally, some derivatives can interfere with protein synthesis, further contributing to their antimicrobial effect.[3]

Caption: Key antimicrobial mechanisms of chromene derivatives.

Part 3: Anti-inflammatory and Neuroprotective Mechanisms

Beyond their roles in fighting cancer and infections, chromene-based compounds also exhibit potent anti-inflammatory and neuroprotective activities, making them attractive candidates for treating a range of chronic diseases.

Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Chromene derivatives can mitigate inflammation through several mechanisms:

-

COX Inhibition: Some spiro thiochromene–oxindole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[18]

-

TLR4/MAPK Pathway Inhibition: Certain 2-phenyl-4H-chromen-4-one compounds can suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[19]

Neuroprotection through Enzyme Inhibition

In the context of neurodegenerative diseases like Alzheimer's, chromene derivatives have shown promise by targeting key enzymes involved in neurotransmission and disease pathology.[20][21][22]

-

Cholinesterase Inhibition: Many chromene-based compounds are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[20][22][23] By inhibiting these enzymes, they increase acetylcholine levels in the brain, which is beneficial for cognitive function.

-